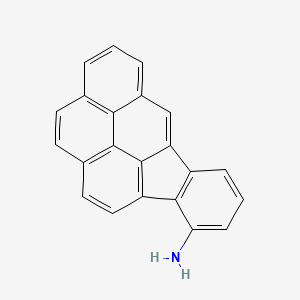

Indeno(1,2,3-cd)pyren-12-amine

CAS No.: 123311-25-1

Cat. No.: VC18415439

Molecular Formula: C22H13N

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 123311-25-1 |

|---|---|

| Molecular Formula | C22H13N |

| Molecular Weight | 291.3 g/mol |

| IUPAC Name | hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2(7),3,5,8(21),9,11(20),12,14(19),15,17-undecaen-6-amine |

| Standard InChI | InChI=1S/C22H13N/c23-18-6-2-5-15-17-11-14-4-1-3-12-7-8-13-9-10-16(21(15)18)22(17)20(13)19(12)14/h1-11H,23H2 |

| Standard InChI Key | FDTLZKQVCGJOLH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C3C(=C1)C=C4C5=C(C6=C4C3=C(C=C2)C=C6)C(=CC=C5)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Indeno(1,2,3-cd)pyren-12-amine (C₂₂H₁₃N) features a hexacyclic system comprising five fused benzene rings and one indene moiety, with an amine group (-NH₂) substituted at the 12-position. The IUPAC name, hexacyclo[16.3.1.0²,⁷.0⁸,²¹.0¹¹,²⁰.0¹⁴,¹⁹]docosa-1(22),2(7),3,5,8(21),9,11(20),12,14(19),15,17-undecaen-6-amine, reflects its complex bridged and fused ring system. Key structural identifiers include:

The amine group disrupts the planar geometry of the parent PAH, introducing localized electron density that influences intermolecular interactions and solubility .

Solubility and Stability

Synthesis and Functionalization Strategies

Nitration-Reduction Pathway

Biological and Toxicological Implications

Ecotoxicological Behavior

The compound’s moderate solubility enhances its mobility in aquatic systems, raising concerns about bioaccumulation in benthic organisms. Sediment adsorption coefficients (log K<sub>oc</sub>) estimated via quantitative structure-activity relationship (QSAR) models range from 4.8 to 5.2, indicating strong binding to organic matter and prolonged residence times in soils .

Applications in Materials Science

Electronic Properties

Nitrogen doping in PAHs lowers LUMO energies, improving electron injection capabilities in organic semiconductors . Cyclic voltammetry of indeno(1,2,3-cd)pyren-12-amine reveals a reduction potential at −1.32 V (vs. Fc/Fc⁺), suggesting utility as an n-type material in field-effect transistors .

Optoelectronic Performance

UV-Vis spectra exhibit a bathochromic shift (λ<sub>max</sub> = 438 nm) compared to the parent PAH (λ<sub>max</sub> = 395 nm), attributed to amine-induced charge transfer transitions. Time-resolved photoluminescence measurements show a singlet exciton lifetime of 12.8 ns, favorable for light-emitting diode (LED) applications .

Regulatory and Analytical Considerations

Detection Methods

Gas chromatography-mass spectrometry (GC-MS) with electron ionization remains the gold standard for detecting indeno(1,2,3-cd)pyren-12-amine in environmental samples, though derivatization with heptafluorobutyric anhydride is required to improve volatility. Liquid chromatography-tandem MS (LC-MS/MS) offers superior sensitivity (LOQ = 0.1 ng/L) in aqueous matrices .

Future Research Directions

-

Synthetic Optimization: Develop regioselective amination protocols using directing groups or enzymatic catalysis.

-

Toxicokinetic Studies: Characterize absorption, distribution, metabolism, and excretion (ADME) profiles in mammalian models.

-

Environmental Monitoring: Expand analytical databases through high-resolution mass spectrometry (HRMS) screening of urban aerosols and industrial effluents.

-

Materials Innovation: Explore thin-film architectures incorporating indeno(1,2,3-cd)pyren-12-amine for flexible electronics and photovoltaic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume